3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly as inhibitors of various kinases involved in cell signaling pathways .
Scientific Research Applications
Future Directions
The future development of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds will likely focus on improving their solubility profile and consequently their pharmacokinetic properties . This could involve the development of albumin nanoparticles and liposomes for the selected candidates .
Mechanism of Action
Mode of Action
For instance, similar compounds have been shown to suppress the activation of IGF1R and Src .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound might affect pathways related to igf1r and src, which are involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Similar compounds have been reported to inhibit the viability of several nsclc cell lines in vitro by inducing apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may have significant effects on various types of cells and cellular processes . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenoxyaniline with a suitable pyrazole derivative under specific conditions to form the desired pyrazolopyrimidine structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Another compound with similar structural features and biological activities.
Thieno[3,2-d]pyrimidin-4-amine: Known for its inhibitory activity against various kinases.
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A closely related compound with similar chemical properties.
Uniqueness
3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards different kinases. This unique structural feature may contribute to its enhanced biological activity and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)12-8-4-5-9-13(12)23-11-6-2-1-3-7-11/h1-10H,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBFTXIUZGGUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=C4C(=NC=NC4=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.